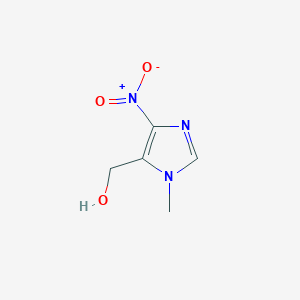

(1-methyl-4-nitro-1H-imidazol-5-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-methyl-5-nitroimidazol-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O3/c1-7-3-6-5(8(10)11)4(7)2-9/h3,9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDAUBBLPTALUKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC(=C1CO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Derivatization and Functionalization Strategies of the 1 Methyl 4 Nitro 1h Imidazol 5 Yl Methanol Scaffold

Esterification and Etherification of the Hydroxyl Group

The primary alcohol functionality in (1-methyl-4-nitro-1H-imidazol-5-yl)methanol is a prime target for modification through esterification and etherification reactions. These reactions are fundamental in altering the physicochemical properties of the parent molecule, such as lipophilicity, solubility, and metabolic stability.

Esterification of the hydroxyl group can be achieved through various standard synthetic methodologies. For instance, reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine, readily affords the corresponding esters. A study on the related compound, secnidazole (B1681708), which also possesses a hydroxyl group, demonstrated the successful synthesis of ester derivatives by reacting it with p-nitrobenzoyl chloride, 3-nitrobenzoyl chloride, and 3,5-dinitrobenzoyl chloride in the presence of pyridine. researchgate.net Similarly, another related 5-nitroimidazole derivative, 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-ol, has been successfully esterified using various acid chlorides and anhydrides. jocpr.com These examples strongly suggest that the hydroxyl group of this compound can be readily esterified under similar conditions to produce a library of ester derivatives.

| Starting Material | Reagent | Product | Reference |

| Secnidazole | p-Nitrobenzoyl chloride | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 4-nitrobenzoate | researchgate.net |

| Secnidazole | 3-Nitrobenzoyl chloride | 1-methyl-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-nitrobenzoate | researchgate.net |

| Secnidazole | 3,5-Dinitrobenzoyl chloride | 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl 3,5-dinitrobenzoate | researchgate.net |

Etherification of the hydroxyl group provides another avenue for functionalization. While specific examples for this compound are not extensively documented in readily available literature, standard ether synthesis protocols, such as the Williamson ether synthesis, are expected to be applicable. This would involve deprotonation of the hydroxyl group with a strong base, like sodium hydride, followed by reaction with an alkyl halide to furnish the desired ether.

Substitution Reactions on the Nitroimidazole Ring

The electron-deficient nature of the nitroimidazole ring makes it susceptible to various substitution reactions, enabling the introduction of a wide array of functional groups.

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic and heteroaromatic rings. organic-chemistry.org This reaction allows for the formal substitution of a hydrogen atom with a nucleophile. In the context of the 1-methyl-4-nitroimidazole (B145534) scaffold, VNS has been utilized to introduce substituents onto the imidazole (B134444) ring. For example, the VNS reaction has been applied to introduce a phenylsulfonylmethyl substituent at the 4-position of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol, a regioisomeric analogue. researchgate.net Furthermore, a study on the vicarious C-amination of 1-methyl-4-nitroimidazole demonstrated the direct introduction of an amino group at the 5-position, yielding 5-amino-1-methyl-4-nitroimidazole. researchgate.net This highlights the potential of VNS to directly functionalize the C5-position of the 1-methyl-4-nitroimidazole core, adjacent to the nitro group.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki coupling, have emerged as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This strategy has been successfully applied to halogenated precursors of the this compound scaffold.

A key study demonstrated the synthesis of a series of 5-aryl-1-methyl-4-nitroimidazoles through the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids. nih.govresearchgate.net The reaction, catalyzed by dichlorobis(triphenylphosphine)palladium(II) in the presence of a base (K₂CO₃) and a phase-transfer catalyst (tetrabutylammonium bromide) in water, proceeded in good yields. nih.gov This methodology provides a direct and efficient route to introduce diverse aryl groups at the 5-position of the 1-methyl-4-nitroimidazole ring.

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 85 | nih.gov |

| 4-Methylphenylboronic acid | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 82 | nih.gov |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 88 | nih.gov |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 78 | nih.gov |

| 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 80 | nih.gov |

The electron-withdrawing nitro group strongly activates the imidazole ring towards nucleophilic aromatic substitution (SNAr). Halogen atoms, particularly at positions ortho or para to the nitro group, are excellent leaving groups in SNAr reactions.

Research has shown that 4(5)-bromo- and -iodo-imidazoles, activated by an adjacent nitro substituent, readily undergo nucleophilic displacement with various nucleophiles such as methoxide, phenoxide, and cyclic secondary amines. researchgate.net This indicates that a halogenated precursor, such as 5-chloro-1-methyl-4-nitroimidazole, can serve as a versatile intermediate for introducing a range of substituents at the 5-position via SNAr. The reaction proceeds through a Meisenheimer-like intermediate, which is stabilized by the electron-withdrawing nitro group. libretexts.org Furthermore, it has been demonstrated that the nitro group itself can act as a leaving group in nucleophilic aromatic substitution reactions with certain carbon nucleophiles, particularly in highly activated systems. nih.gov

Modifications of the Nitro Group

The nitro group is a key functional handle that can be chemically transformed to introduce new functionalities, most notably the amino group.

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis and provides access to a new class of derivatives with altered electronic and biological properties. This transformation can be accomplished using a variety of reducing agents.

A study on the synthesis of amino-nitroimidazoles reported the formation of 5-amino-1-methyl-4-nitroimidazole from 1-methyl-4,5-dinitroimidazole (B100128) through a selective reduction/substitution with aqueous ammonia (B1221849). researchgate.net While the starting material differs, this demonstrates the feasibility of having an amino group at the 5-position while retaining the nitro group at the 4-position on the same imidazole ring. Standard reduction methods, such as catalytic hydrogenation using palladium on carbon (Pd/C) or platinum oxide (PtO₂), or chemical reduction with reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acetic acid, are commonly employed for the reduction of aromatic nitro groups and are expected to be applicable to the this compound scaffold. The resulting amino group can then be further functionalized, for example, through acylation or alkylation, to expand the chemical diversity of the derivatives.

Information regarding the synthesis of complex architectures from this compound is not available in the public domain.

Following a thorough review of scientific literature, it has been determined that there is a lack of specific published research on the derivatization and functionalization of the this compound scaffold for the applications outlined in the requested article structure. The public scientific record does not appear to contain detailed studies on the synthesis of complex architectures, radiotracers via linker modification, or supramolecular assemblies derived from this specific chemical compound.

Research in the broader field of nitroimidazoles is extensive. However, studies tend to focus on other isomers, such as 2-nitroimidazole (B3424786) and 5-nitroimidazole derivatives, which have been widely investigated for various applications, including the development of hypoxia imaging agents and antimicrobial drugs. For instance, derivatives of 2-nitroimidazole are commonly employed in the synthesis of PET radiotracers for imaging hypoxic tumors. Similarly, the 5-nitroimidazole scaffold, a core component of drugs like metronidazole (B1676534), has been the subject of significant derivatization efforts to create new therapeutic agents.

Unfortunately, this body of research does not extend to the specific this compound isomer. The unique positioning of the nitro group at the 4-position and the methanol (B129727) group at the 5-position defines a distinct chemical entity for which dedicated functionalization strategies and applications in radiotracer synthesis or supramolecular chemistry have not been documented in the available literature.

Consequently, it is not possible to provide a scientifically accurate and informative article that adheres to the requested outline focusing solely on this compound. The creation of content for the specified subsections would require speculation, as the primary research data does not exist in the public domain. To maintain scientific integrity and adhere to the strict constraints of the request, the article cannot be generated.

Table of Compounds

Advanced Spectroscopic and Structural Characterization Techniques for 1 Methyl 4 Nitro 1h Imidazol 5 Yl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra, the complete atomic framework and connectivity of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol can be established.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts (δ) are indicative of the electronic environment of each nucleus.

In the ¹H NMR spectrum of this compound, four distinct signals are expected. The proton on the C2 carbon of the imidazole (B134444) ring (H-2) typically appears as a singlet in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effects of the heterocyclic ring and the adjacent nitro group. The methylene (B1212753) protons (-CH₂OH) of the methanol (B129727) group are expected to resonate as a singlet around δ 4.5-5.0 ppm. The methyl protons attached to the N1 nitrogen (N-CH₃) also produce a singlet, typically found further upfield at approximately δ 3.7-4.0 ppm. The hydroxyl proton (-OH) gives rise to a broad singlet whose chemical shift is variable depending on solvent and concentration.

The ¹³C NMR spectrum complements this data by identifying the five carbon atoms in the molecule. The carbons of the imidazole ring are found in the aromatic region, with the C4 carbon, bearing the electron-withdrawing nitro group, being the most deshielded (δ ~148 ppm). The C5 carbon, attached to the hydroxymethyl group, and the C2 carbon would appear at distinct positions. The carbon of the N-methyl group (N-CH₃) and the methylene carbon (-CH₂OH) are observed in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound in DMSO-d₆

| Atom Assignment | ¹H NMR (δ, ppm, Multiplicity) | ¹³C NMR (δ, ppm) |

| H-2 | 8.15 (s) | - |

| C-2 | - | 137.5 |

| N-CH₃ | 3.80 (s) | 34.1 |

| C-4 | - | 148.2 |

| C-5 | - | 135.8 |

| -CH₂OH | 4.75 (s) | 54.9 |

| -OH | 5.40 (br s) | - |

Note: Chemical shifts are predictive and may vary based on experimental conditions.

Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D spectra by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a key COSY correlation would be observed between the methylene (-CH₂) and hydroxyl (-OH) protons of the hydroxymethyl group, confirming their proximity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons directly to the carbons they are attached to (one-bond C-H correlation). This technique is crucial for definitively assigning each carbon signal to its corresponding proton signal. For instance, it would show a cross-peak connecting the ¹H signal at δ ~8.15 ppm to the ¹³C signal at δ ~137.5 ppm, confirming their assignment as H-2 and C-2, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds, which is vital for piecing together the molecular skeleton. Key HMBC correlations would establish the connectivity of the substituents to the imidazole ring. For example, the protons of the N-methyl group (N-CH₃) would show correlations to both the C-2 and C-5 carbons of the imidazole ring. Similarly, the methylene protons (-CH₂OH) would show correlations to the C-5 and C-4 carbons, unambiguously confirming the position of the methanol substituent at C5.

Table 2: Expected Key 2D NMR Correlations for this compound

| Experiment | Proton (¹H) | Correlated Nucleus | Inference |

| HSQC | N-CH₃ (δ ~3.80) | N-CH₃ (δ ~34.1) | Direct C-H bond |

| -CH₂OH (δ ~4.75) | -CH₂OH (δ ~54.9) | Direct C-H bond | |

| H-2 (δ ~8.15) | C-2 (δ ~137.5) | Direct C-H bond | |

| HMBC | N-CH₃ (δ ~3.80) | C-2, C-5 | Confirms N1-methylation and connectivity |

| H-2 (δ ~8.15) | C-4, C-5 | Confirms imidazole ring structure | |

| -CH₂OH (δ ~4.75) | C-4, C-5 | Confirms position of methanol group at C5 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound (C₅H₇N₃O₃), the calculated monoisotopic mass is 157.04874. An HRMS measurement yielding a mass extremely close to this value would confirm the molecular formula with high confidence, distinguishing it from other potential structures with the same nominal mass.

ESI-MS is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺. For the target compound, this would appear at an m/z of approximately 158.056. Sodium adducts [M+Na]⁺ at m/z ~180.038 are also commonly observed. ESI-MS is primarily used to confirm the molecular weight of the compound.

EIMS is a higher-energy technique that causes the molecule to fragment in a reproducible manner. The resulting fragmentation pattern serves as a molecular fingerprint and helps to elucidate the structure. For this compound, characteristic fragmentation pathways could include the loss of the hydroxyl group (-OH), the entire hydroxymethyl group (-CH₂OH), or the nitro group (-NO₂).

Table 3: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Calculated m/z | Interpretation |

| HRMS | [M+H]⁺ | 158.05602 | Exact mass confirms elemental formula C₅H₈N₃O₃⁺ |

| ESI-MS | [M+H]⁺ | 158.1 | Protonated molecule |

| [M+Na]⁺ | 180.0 | Sodium adduct | |

| EIMS | [M]⁺ | 157.0 | Molecular ion |

| [M-OH]⁺ | 140.0 | Loss of hydroxyl radical | |

| [M-CH₂OH]⁺ | 126.0 | Loss of hydroxymethyl radical | |

| [M-NO₂]⁺ | 111.1 | Loss of nitro group |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequencies of these vibrations are characteristic of specific functional groups.

The IR spectrum of this compound would display several key absorption bands that confirm its structure. A prominent, broad band in the region of 3500-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group. The presence of the nitro group (NO₂) is confirmed by two strong absorptions: an asymmetric stretch typically around 1550-1500 cm⁻¹ and a symmetric stretch near 1360-1300 cm⁻¹. C-H stretching vibrations from the methyl and methylene groups appear just below 3000 cm⁻¹, while the C-H stretch of the imidazole ring is expected just above 3000 cm⁻¹. Finally, a strong C-O stretching band for the primary alcohol would be visible in the 1050-1150 cm⁻¹ region.

Table 4: Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H Stretch | Alcohol (-OH) |

| 3150 - 3050 | C-H Stretch | Imidazole Ring |

| 2980 - 2850 | C-H Stretch | Methyl (-CH₃), Methylene (-CH₂) |

| 1550 - 1500 (strong) | N-O Asymmetric Stretch | Nitro (-NO₂) |

| 1480 - 1400 | C=N / C=C Stretch | Imidazole Ring |

| 1360 - 1300 (strong) | N-O Symmetric Stretch | Nitro (-NO₂) |

| 1150 - 1050 (strong) | C-O Stretch | Primary Alcohol |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that elucidates the detailed atomic and molecular structure of a crystalline solid. By bombarding a single crystal with X-rays and analyzing the resulting diffraction pattern, researchers can construct a three-dimensional electron density map of the molecule. This map allows for the precise determination of atomic positions, providing definitive information on the molecule's conformation and the geometry of its constituent parts.

For nitroimidazole derivatives, X-ray crystallography reveals crucial structural details, such as the planarity of the imidazole ring and the orientation of its substituents. For instance, in the case of 1-methyl-4,5-dinitro-1H-imidazole, a compound structurally similar to this compound, the two nitro groups are twisted with respect to the imidazole plane, exhibiting dihedral angles of 24.2(3)° and 33.4(4)°. nih.gov This twisting is a common feature in substituted nitroimidazoles and can significantly influence the molecule's electronic properties and intermolecular interactions.

The crystallographic data for derivatives of this compound are summarized in the interactive table below, showcasing the typical parameters obtained from such studies.

| Compound | Chemical Formula | Crystal System | Space Group | Unit Cell Dimensions |

|---|---|---|---|---|

| 1-methyl-4,5-dinitro-1H-imidazole nih.gov | C₄H₄N₄O₄ | Orthorhombic | P2₁2₁2₁ | a = 8.412(2) Å, b = 12.646(3) Å, c = 6.563(1) Å |

| 6-[(1-methyl-4-nitroimidazol-5-yl)thio] purine (B94841) ias.ac.in | C₉H₇N₇O₂S | Monoclinic | P2₁/c | a = 4.488(2) Å, b = 31.886(4) Å, c = 8.067(2) Å, β = 105.99(2)° |

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. These interactions, though weaker than covalent bonds, are fundamental in determining the physical properties of the solid, such as melting point, solubility, and stability. For nitroimidazole derivatives, hydrogen bonding and other non-covalent interactions play a pivotal role in stabilizing the crystal lattice.

In the absence of a strong hydrogen bond donor like the hydroxyl group in this compound, related structures often exhibit weaker, non-classical hydrogen bonds. For example, the crystal structure of 1-methyl-4,5-dinitro-1H-imidazole is stabilized by intermolecular C—H⋯O hydrogen bonds. nih.gov These interactions involve the hydrogen atoms of the imidazole ring and the methyl group acting as donors, and the oxygen atoms of the nitro groups acting as acceptors.

The presence of a hydroxyl group in this compound would introduce the possibility of stronger O—H⋯N or O—H⋯O hydrogen bonds, which would likely dominate the crystal packing. These classical hydrogen bonds would involve the hydroxyl group's hydrogen atom as a donor and the nitrogen atoms of the imidazole ring or the oxygen atoms of the nitro group as acceptors.

The table below details the hydrogen bonding interactions observed in a derivative of the title compound, illustrating the nature of these crucial intermolecular forces.

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| 1-methyl-4,5-dinitro-1H-imidazole nih.gov | C1—H1···O1ⁱ | 0.93 | 2.45 | 3.298(4) | 151 |

| C4—H4A···O4ⁱⁱ | 0.96 | 2.59 | 3.476(4) | 154 |

The crystal packing in these derivatives is a direct consequence of these intermolecular forces, leading to the formation of specific supramolecular architectures, such as chains, sheets, or three-dimensional networks. The intricate balance of these interactions ultimately defines the solid-state structure and properties of this compound and its derivatives.

Computational and Theoretical Studies of 1 Methyl 4 Nitro 1h Imidazol 5 Yl Methanol

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and properties of nitroimidazole derivatives. These methods provide a theoretical framework for understanding the distribution of electrons within a molecule, which governs its reactivity, stability, and spectroscopic signatures.

Studies on related compounds, such as 1,4-dinitro-1H-imidazole, utilize DFT with the B3LYP functional and a 6-311++G** basis set to determine structural parameters, frontier molecular orbital energies (HOMO-LUMO), and molecular electrostatic potential (MEP). researchgate.net Such analyses help identify sites of chemical reactivity and understand the molecule's stability through hyperconjugative interactions and charge delocalization, often supplemented by Natural Bond Orbital (NBO) analysis. researchgate.net For other nitroaromatic compounds, DFT calculations have been successfully used to predict geometric parameters, vibrational frequencies, and UV-vis spectra. nih.gov The unique electronic structures and low reduction potentials of nitroimidazoles make these theoretical investigations particularly valuable for elucidating their complex behaviors. swinburne.edu.au

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

A significant application of quantum chemical calculations is the prediction of spectroscopic parameters, which can be compared with experimental data to confirm molecular structures. DFT has been effectively used to calculate the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for 4-nitroimidazole (B12731) and its N-methylated analog, 1-methyl-4-nitroimidazole (B145534). swinburne.edu.au

In one study, the calculated chemical shifts for the imidazole (B134444) carbons of 1-methyl-4-nitroimidazole showed excellent agreement with experimental values, with a discrepancy of less than 2%. swinburne.edu.au However, larger deviations of up to 13% were observed for the ¹⁵N NMR chemical shifts, suggesting that factors like imidazole ring resonance and molecular dynamics also play a crucial role in the nitrogen chemical environment. swinburne.edu.au The structures of newly synthesized N-alkylated 4-nitro-1H-imidazoles are also routinely established using ¹H and ¹³C NMR spectroscopy, with computational studies providing results that align with experimental findings. researchgate.net

Below is a table illustrating the correlation between experimental and DFT-calculated chemical shifts for a related compound, 1-methyl-4-nitroimidazole.

| Atom | Experimental Chemical Shift (ppm) | DFT-Calculated Chemical Shift (ppm) | Deviation (%) |

|---|---|---|---|

| C (imidazole) | ~119-145 | Within 2% of experimental | <2% |

| N (imidazole) | ~180-365 | Within 13% of experimental | Up to 13% |

Conformational Analysis and Energy Minimization

Conformational analysis and energy minimization are fundamental computational procedures used to identify the most stable three-dimensional arrangement of a molecule. These calculations, typically performed using DFT methods, involve optimizing the molecular geometry to find the lowest energy state on the potential energy surface. nih.gov For flexible molecules, this process is crucial as the compound may exist as an ensemble of rapidly interconverting conformations. nrel.gov The resulting equilibrium structure provides key geometric parameters, such as bond lengths and angles, which are essential for understanding the molecule's properties and interactions. nih.gov

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations offer a powerful tool for studying the dynamic behavior of molecules and their interactions with the surrounding environment over time. While specific MD studies on (1-methyl-4-nitro-1H-imidazol-5-yl)methanol are not prominent, research on analogous compounds demonstrates the utility of this approach. For instance, MD simulations have been employed to investigate novel 4-nitroimidazole derivatives to understand their dynamic properties. researchgate.net

In broader chemical research, MD simulations are used to explore complex processes like nucleation. For example, simulations have been used to investigate the effects of methanol (B129727) on methane-hydrate nucleation, revealing how methanol can either promote or inhibit the process depending on its concentration by being incorporated into the crystal lattice. nih.govunife.it These studies showcase how MD can elucidate the role of individual molecules in complex chemical systems, providing insights into structural characteristics and intermolecular forces like hydrogen bonding. nih.govunife.it

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions. By modeling the transition states and energy profiles of a reaction pathway, researchers can predict the most likely course of a reaction.

A comprehensive study combining experimental and quantum-chemical methods investigated the cycloaddition reaction between (1E,3E)-1,4-dinitro-1,3-butadiene and N-methyl azomethine ylide. nih.gov This research utilized Molecular Electron Density Theory (MEDT) to analyze the electronic properties of the reactants and determined that the reaction proceeds through a polar mechanism. nih.gov Such computational approaches are vital for understanding reaction regioselectivity and for predicting the structure of reaction products, which can then be confirmed by spectroscopic methods. nih.gov

Ligand-Target Interaction Modeling (non-clinical focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in understanding potential ligand-target interactions, with a focus on non-clinical targets to probe molecular recognition mechanisms.

For example, docking studies were conducted on novel 4-nitroimidazole analogues to investigate their interaction mode with the active sites of putative protein targets. researchgate.net Similarly, docking simulations for other nitrogen-containing heterocyclic compounds have been performed against various protein receptors to evaluate their binding affinity and non-bonding interactions. nih.govresearchgate.net These in silico studies help in identifying key structural features responsible for molecular interactions and can guide the design of new compounds with specific binding properties. researchgate.net The goal in a non-clinical context is to understand the fundamental principles of molecular interaction and recognition. bjournal.org

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 4 Nitro 1h Imidazol 5 Yl Methanol Derivatives

Reactivity of the Nitro Group: Reduction Pathways and Intermediate Formation

The nitro group is central to the chemical and biological activity of nitroimidazoles. Its reduction is a critical activation step, leading to the formation of various reactive intermediates.

Nitroimidazoles are prodrugs that require reductive activation to exert their biological effects. mdpi.com This process is initiated by the transfer of an electron to the nitro group, a reaction whose feasibility is indicated by the one-electron reduction potential (E¹). For substituted nitroimidazoles, these potentials are crucial determinants of their activity. rsc.org

The one-electron reduction potentials at pH 7 (E¹₇) for various nitroimidazoles have been estimated using techniques like pulse radiolysis. rsc.org For instance, 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole has an E¹₇ of -486 mV. rsc.org Generally, 2-nitroimidazoles exhibit more positive reduction potentials compared to their 5-nitro counterparts, indicating they are more easily reduced. Conversely, 4-nitroimidazoles are weaker oxidants. rsc.org The presence of electron-withdrawing groups on the side chain can significantly increase the reduction potential. rsc.org

The process of reductive activation can occur through enzymatic pathways, for example, by flavoproteins like NADPH:cytochrome P-450 reductase, or through chemical reductants such as dithionite. nih.gov This activation is essential for the biological activity of many nitroimidazole-based compounds. mdpi.com

The reduction of the nitro group proceeds through a series of reactive intermediates. The initial one-electron reduction yields a nitro radical anion (R-NO₂⁻). Further reduction can lead to a nitroso (R-NO), and subsequently a hydroxylamine (B1172632) (R-NHOH) derivative. nih.gov Studies have shown that a four-electron reduction is required to form the reactive hydroxylamine intermediate, which is often implicated in the biological effects of these compounds. nih.gov

These intermediates are highly reactive and can engage in various downstream reactions. For example, the hydroxylamine intermediate can be susceptible to nucleophilic attack. nih.gov The specific intermediates formed and their subsequent reactions are dependent on the reduction conditions and the molecular structure of the parent nitroimidazole. The generation of these reactive species is a key aspect of the mechanism of action for many nitroimidazole-based therapeutic agents.

Reactivity of the Hydroxymethyl Group: Oxidation and Condensation Reactions

The hydroxymethyl group at the 5-position of the imidazole (B134444) ring offers a site for further chemical modification. This group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, providing a handle for introducing additional functionalities.

Condensation reactions are also possible. For instance, the reaction of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol with thionyl chloride results in the chlorination of the hydroxymethyl group, yielding 2-(chloromethyl)-1-methyl-5-nitro-4-[(phenylsulfonyl)methyl]-1H-imidazole. mdpi.com This chlorinated intermediate is then amenable to nucleophilic substitution reactions. Furthermore, Biginelli-like reactions, which involve the condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea, have been explored with derivatives containing this scaffold. mdpi.com

Electrophilic and Nucleophilic Reactivity of the Imidazole Ring

The imidazole ring in (1-methyl-4-nitro-1H-imidazol-5-yl)methanol possesses both electrophilic and nucleophilic character, influenced by the substituents on the ring. The presence of the electron-withdrawing nitro group significantly activates the ring towards nucleophilic attack. nih.gov This allows for nucleophilic aromatic substitution reactions, where the nitro group can be displaced by a nucleophile. nih.gov The two nitrogen atoms in the imidazole ring also contribute to the withdrawal of electron density, further polarizing the ring and making it susceptible to nucleophilic substitution. nih.gov

Conversely, the imidazole ring can also participate in electrophilic substitution reactions, although the activating effect of the methyl group is counteracted by the deactivating nitro group. The specific conditions of a reaction will dictate whether the ring behaves as a nucleophile or an electrophile. For example, the Vicarious Nucleophilic Substitution (VNS) of hydrogen at position 4 of (1-methyl-5-nitro-1H-imidazol-2-yl)methanol has been demonstrated, showcasing the ring's susceptibility to nucleophilic attack. mdpi.comresearchgate.net

Coordination Chemistry of Imidazole Nitrogen with Metal Centers

The nitrogen atoms of the imidazole ring are capable of coordinating with metal centers, making imidazole-containing compounds valuable ligands in coordination chemistry. nih.gov

The imidazole nitrogen in this compound and its derivatives can act as a ligand, forming coordination complexes with various metal ions. The ability of the imidazole nitrogen to form these metal-ligand bonds is a well-established principle in coordination chemistry. nih.gov While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the general principles of imidazole coordination suggest that this compound can form stable metal complexes. The formation of such complexes can modulate the electronic properties and reactivity of the imidazole scaffold, potentially leading to new applications in catalysis or materials science.

Role of Imidazole in Metal-Organic Frameworks (MOFs)

Imidazole and its derivatives are fundamental building blocks in the construction of Metal-Organic Frameworks (MOFs), a class of porous crystalline materials formed by the coordination of metal ions or clusters with organic ligands. frontiersin.org The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, offers versatile coordination capabilities, making it a popular choice for designing MOFs with tailored properties and functionalities. researchgate.netmdpi.com

The nitrogen atoms in the imidazole ring act as effective coordination sites for metal ions, facilitating the formation of robust and porous framework structures. researchgate.net The parent imidazole nucleus can be functionalized at various positions to create a wide array of ligands with different geometries and chemical properties. mdpi.com This tunability allows for the rational design of MOFs for specific applications, including gas storage and separation, catalysis, and chemical sensing. researchgate.netglobethesis.com

The incorporation of functional groups onto the imidazole scaffold can significantly influence the properties of the resulting MOF. For instance, the introduction of nitro groups can enhance the Lewis acidity and polarity of the framework, which is beneficial for applications such as carbon dioxide capture and catalysis. researchgate.netchemistryviews.org The electron-withdrawing nature of the nitro group can modify the electronic properties of the ligand and, consequently, the catalytic or sensing capabilities of the MOF. mdpi.com

While the specific compound this compound has not been extensively documented as a primary ligand in publicly available research on MOF synthesis, its structural features suggest a potential role in creating functional MOFs. The imidazole core provides the necessary coordination sites for framework construction. The nitro group could enhance the framework's affinity for polar molecules, and the methanol (B129727) group presents an additional potential coordination site or a point for post-synthetic modification.

The table below summarizes the general roles of different functional groups, present in this compound, in the context of MOF design and functionality.

| Functional Group | Role in MOF Structure and Function | Potential Application |

| Imidazole Ring | Primary coordination site with metal ions, forms the backbone of the framework. | Gas Storage, Catalysis |

| Nitro Group | Enhances polarity and Lewis acidity of the framework. | CO2 Capture, Sensing |

| Methanol Group | Potential secondary coordination site, can participate in hydrogen bonding. | Post-Synthetic Modification |

Research on similar functionalized imidazole ligands provides insight into the potential properties of MOFs incorporating this compound. For example, nitro-functionalized MOFs have demonstrated enhanced CO2 adsorption capacities. chemistryviews.org A study on a copper-based MOF with diisophthalate ligands showed a 36% increase in CO2 uptake when functionalized with nitro groups. chemistryviews.org

Furthermore, imidazole-based MOFs have been successfully employed as fluorescent sensors for detecting nitroaromatic compounds. acs.org The interaction between the electron-rich framework and the electron-deficient nitroaromatic analytes leads to a detectable change in fluorescence. A MOF constructed with a ligand similar in its core structure to this compound could potentially exhibit similar sensing capabilities.

The following table presents data on the CO2 adsorption capacities of some representative nitro-functionalized MOFs, illustrating the impact of the nitro group on this property.

| MOF Name | Metal Center | Organic Ligand | CO2 Adsorption Capacity (cm³/g at 273 K and 1 bar) |

| MFM-102 | Copper | Diisophthalate | 135 |

| MFM-102-NO2 | Copper | Nitro-functionalized diisophthalate | 184 |

| NO2-MIL-53(Cu) | Copper | 2-nitroterephthalic acid | Not specified, but noted for superior enzyme mimetic activities |

Applications of 1 Methyl 4 Nitro 1h Imidazol 5 Yl Methanol and Its Derivatives in Non Clinical Research

Building Blocks in Organic Synthesis and Pharmaceutical Intermediates

(1-methyl-4-nitro-1H-imidazol-5-yl)methanol serves as a valuable building block in organic synthesis, primarily due to the reactivity of its functional groups: the nitro group, the imidazole (B134444) ring, and the hydroxymethyl (methanol) group. These sites allow for a variety of chemical modifications, making the molecule a key starting point or intermediate for constructing more complex chemical entities. The presence of the nitro group activates the imidazole ring for certain reactions, while the hydroxyl group can be readily converted into other functionalities, such as halides or esters, to facilitate further synthetic steps. researchgate.netjocpr.com

The utility of this structural motif is evident in the synthesis of various pharmaceutical agents. For instance, the core structure of the immunosuppressive drug azathioprine (B366305) is built upon a 1-methyl-4-nitroimidazole (B145534) scaffold linked to a purine (B94841) ring. nih.gov The synthesis of such drugs often involves intermediates like 5-chloro-1-methyl-4-nitroimidazole (B20735), highlighting the importance of the (1-methyl-4-nitro-1H-imidazol-5-yl) moiety as a precursor in medicinal chemistry. nih.govnih.gov Similarly, drugs like secnidazole (B1681708) and ornidazole, which are 5-nitroimidazoles, are synthesized from precursors that underscore the significance of the substituted nitroimidazole framework in developing therapeutic agents. jocpr.comgoogle.comgoogle.comnih.gov The synthetic versatility of these compounds allows for the creation of diverse molecular libraries for screening and drug discovery. humanjournals.comresearchgate.net

Table 1: Key Synthetic Transformations Involving Nitroimidazole-Methanol Scaffolds

| Starting Material Isomer | Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| (1-methyl-5-nitro-1H-imidazol-2-yl)methanol | Chlorination | Thionyl chloride (SOCl₂) | 2-(Chloromethyl)-1-methyl-5-nitroimidazole | researchgate.net |

| (1-methyl-5-nitro-1H-imidazol-2-yl)methanol | Vicarious Nucleophilic Substitution (VNS) | Chloromethylsulfonylbenzene, tBuOK, DMF | 4-Substituted-5-nitroimidazole | researchgate.net |

| 4-Nitroimidazole (B12731) | N-Alkylation | Alkyl halides, K₂CO₃, Acetonitrile (B52724), 60°C | 1-Alkyl-4-nitroimidazole | derpharmachemica.comresearchgate.net |

| Secnidazole | Esterification | Acid chlorides, Pyridine (B92270) | Ester derivatives of Secnidazole | jocpr.com |

| Metronidazole (B1676534) | Carbamate Formation | Isocyanates | Metronidazole carbamates | nih.gov |

The this compound scaffold is a strategic precursor for the synthesis of more complex heterocyclic systems, including fused bicyclic and polycyclic structures. The inherent reactivity of the nitroimidazole ring system can be harnessed to construct new rings. For example, derivatives of 5-chloro-1-methyl-4-nitroimidazole undergo Suzuki coupling reactions with arylboronic acids to yield 5-aryl-1-methyl-4-nitroimidazoles, demonstrating a powerful method for creating complex bi-aryl systems. nih.gov Furthermore, the functional groups on the imidazole ring can be manipulated to participate in cyclization reactions, leading to the formation of fused imidazole derivatives. This approach is crucial in developing novel chemical entities with unique three-dimensional structures, which is often a key factor in discovering new biological activities. mdpi.com

Development of Chemical Probes and Sensors

The unique electronic properties of the nitroimidazole core make it a suitable candidate for the development of specialized chemical probes and sensors. The application of these derivatives often hinges on the chemical behavior of the nitro group.

While specific examples for this compound are not extensively documented, the broader class of nitroaromatic compounds is known to be utilized in creating probes where the nitro group acts as a quencher of fluorescence. Upon a specific chemical reaction or recognition event, the electronic structure of the molecule is altered, leading to a "turn-on" fluorescent signal. This principle is applied in designing probes for detecting specific analytes or biological conditions.

The electroactive nature of the nitro group is central to the function of nitroimidazoles in electrochemical sensing. The nitro group can be electrochemically reduced, and this reduction potential is sensitive to the local chemical environment. This property is exploited in the design of hypoxia sensors. In environments with low oxygen concentration (hypoxia), which is a characteristic of solid tumors, the nitro group of nitroimidazole derivatives can be reduced by cellular enzymes like nitroreductases. nih.gov When these derivatives are labeled with radioisotopes (e.g., ¹⁸F or ⁹⁹mTc), their selective retention in hypoxic tissues allows for non-invasive imaging via Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). nih.govresearchgate.net This makes them powerful diagnostic tools in oncology for identifying tumor hypoxia, which is a critical factor in predicting tumor progression and resistance to therapy. researchgate.net

Materials Science Applications (e.g., in MOFs)

The imidazole moiety is a well-known coordinating ligand in the field of materials science, particularly in the construction of Metal-Organic Frameworks (MOFs). Imidazole and its derivatives can act as linkers, bridging metal ions to form porous, crystalline structures with high surface areas. Although direct applications of this compound in MOFs are not widely reported, its structural features suggest potential utility. The nitrogen atoms of the imidazole ring can coordinate with metal centers, while the methanol (B129727) group could be further functionalized to modulate the properties of the resulting framework. The incorporation of nitro groups into MOF linkers is also an area of interest for creating materials with specific electronic or catalytic properties.

Investigation of Biological Interactions at a Mechanistic Level (excluding human clinical outcomes)

In non-clinical research, this compound and its derivatives are valuable tools for investigating biological interactions at the molecular level. The primary mechanism of action for most biologically active nitroimidazoles involves the reductive activation of the nitro group. researchgate.netacs.orgresearchgate.net

Under anaerobic or hypoxic conditions, such as those found in anaerobic bacteria, certain protozoa, and hypoxic tumor cells, the nitro group undergoes a one-electron reduction catalyzed by nitroreductase enzymes. mdpi.comnih.gov This process generates a highly reactive nitroso radical anion and other reactive nitrogen species. researchgate.net These reactive intermediates can interact with and damage critical cellular macromolecules, including DNA, proteins, and lipids. researchgate.netnih.gov This leads to strand breakage, inhibition of nucleic acid synthesis, and ultimately, cell death. nih.govnih.gov

This mechanism is the basis for the antimicrobial activity of widely used 5-nitroimidazole drugs like metronidazole and secnidazole. nih.govresearchgate.net While 4-nitroimidazoles have been reported to have less potent antibacterial or antiprotozoal effects compared to their 5-nitro counterparts, their derivatives are actively investigated for other therapeutic applications. For example, novel 4-nitroimidazole derivatives have been synthesized and evaluated for their anticancer, antituberculosis, and antibacterial activities against resistant strains. nih.govacs.org Bicyclic 4-nitroimidazoles, such as delamanid, are effective against Mycobacterium tuberculosis through a mechanism that involves bioreductive activation to generate reactive nitrogen species that disrupt cellular processes. nih.gov Studies on these derivatives help to elucidate structure-activity relationships and provide insights into the molecular targets and pathways affected by this class of compounds. nih.gov

Table 2: Investigated Biological Mechanisms and Targets of Nitroimidazole Derivatives

| Nitroimidazole Class | Proposed Mechanism | Key Molecular Target/Process | Biological Context | Reference |

|---|---|---|---|---|

| 5-Nitroimidazoles (e.g., Metronidazole, Secnidazole) | Reductive activation to form radical species | DNA damage, inhibition of protein synthesis | Anaerobic bacteria, Protozoa | researchgate.netnih.gov |

| 2-Nitroimidazoles (e.g., Misonidazole) | Reductive activation in low oxygen | Covalent binding to macromolecules | Hypoxic tumor cell radiosensitization | nih.gov |

| Bicyclic 4-Nitroimidazoles (e.g., Delamanid) | Bioreduction generating reactive nitrogen species | Inhibition of mycolic acid synthesis | Mycobacterium tuberculosis | nih.gov |

| 4-Nitroimidazole Derivatives | Varies with derivative | Inhibition of cell proliferation | Human cancer cell lines | nih.gov |

| Indolin-2-one Nitroimidazole Hybrids | Dual mode: Topoisomerase IV inhibition and reductive bioactivation | Topoisomerase IV, DNA/Proteins | Aerobic bacteria (e.g., S. aureus) | acs.org |

In Vitro Studies on DNA/RNA Interactions

The interaction with nucleic acids is a cornerstone of nitroimidazole research. In vitro studies have demonstrated that derivatives of this class can induce damage to DNA. nih.gov This activity is dependent on the reductive activation of the nitro group. nih.govnih.gov An electrolytic reduction system, designed to mimic the hypoxic conditions of target cells, has been used to study these interactions, showing a direct correlation between the drug's reduction potential and its ability to damage DNA. nih.gov

For the closely related 5-nitroimidazoles, the mechanism of DNA interaction has been studied in detail. It is proposed that the reductive activation involves a four-electron reduction of the nitro group to form a hydroxylamine (B1172632) intermediate. nih.govacs.org This highly reactive species can then engage in a nucleophilic attack on DNA. nih.govacs.org Studies using radiolabeled metronidazole, a 5-nitroimidazole, have shown that this process leads to covalent binding with DNA, implicating the C4 position of the imidazole ring in the adduct formation. nih.govacs.org This covalent binding disrupts the normal function and synthesis of nucleic acids. Research on various 5-nitroimidazole derivatives confirms that this reductive activation and subsequent covalent binding to macromolecules like DNA is a general mechanism for this class of compounds. nih.govacs.org

Enzyme Inhibition Studies (in vitro)

For instance, certain indolin-2-one nitroimidazole hybrids have been found to inhibit topoisomerase IV, an essential bacterial enzyme involved in DNA replication, with an IC50 value comparable to the known inhibitor ciprofloxacin. acs.org Other research has focused on designing 2-nitroimidazole (B3424786) derivatives as inhibitors for the Epidermal Growth Factor Receptor (EGFR), a key target in cancer research. dovepress.com One of the most promising compounds in a synthesized series demonstrated potent EGFR inhibition with an IC50 value of 0.12 µM. dovepress.com Furthermore, studies on trypanocidal nitroimidazoles identified NADH-fumarate reductase as a potential enzymatic target. nih.gov Imidazole-based compounds, without the nitro group, have also been developed as potent inhibitors of heme oxygenase-1 (HO-1), an enzyme implicated in cancer. mdpi.com

Table 1: Examples of Enzymes Inhibited by Nitroimidazole and Imidazole Derivatives in Vitro| Compound Class/Derivative | Enzyme Target | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Indolin-2-one nitroimidazole hybrid | Topoisomerase IV | ~28 µM | acs.org |

| 4-[(2-nitroimidazole-1H-alkyloxyl)aniline]-quinazoline | Epidermal Growth Factor Receptor (EGFR) | 0.12 µM | dovepress.com |

| Benznidazole and other nitroimidazoles | NADH-fumarate reductase | Activity demonstrated | nih.gov |

| Azole-based imidazole derivative | Heme Oxygenase-1 (HO-1) | 0.4 µM | mdpi.com |

Investigation of Cellular Processes in Model Systems (e.g., bacterial DNA degradation, reactive oxygen species generation)

The biological effects of nitroimidazoles in model systems are primarily driven by their bioreduction. In anaerobic bacteria and hypoxic cells, the low redox potential allows for the enzymatic reduction of the nitro group, leading to the formation of reactive radicals and other cytotoxic species. nih.govnih.gov These reactive intermediates, which can include nitric oxide (NO) or related reactive nitrogen species (RNS), can interact with and damage multiple cellular components, including DNA, RNA, and proteins. nih.gov

This mechanism of action can lead to a variety of cellular consequences. The generation of these radicals is believed to be the primary cause of bacterial DNA degradation and damage. nih.govresearchgate.net In the context of Mycobacterium tuberculosis, bicyclic 4-nitroimidazole derivatives have a dual mechanism of action. Under aerobic conditions, they inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. mdpi.com Under anaerobic conditions, they induce respiratory poisoning, possibly through the interaction of released nitric oxide with the electron transport chain, which disrupts ATP synthesis. nih.govmdpi.com This generation of reactive species creates a state of oxidative stress within the cell, leading to widespread cellular damage and death. nih.gov

Development of Chemical Tools for Biological Pathway Research

The nitroimidazole scaffold serves as a versatile platform for developing chemical tools to study biological pathways. By modifying the core structure, researchers can create derivatives designed to interact with specific targets or to report on particular cellular states, such as hypoxia. These compounds are not necessarily developed as drugs but as probes to elucidate biological mechanisms.

Medicinal chemistry efforts have generated extensive libraries of 4- and 5-nitroimidazole derivatives to probe structure-activity relationships for various therapeutic targets, including cancer and bacterial infections. nih.govresearchgate.net For example, new series of 4-nitroimidazoles bearing aryl piperazine, tetrazole, and 1,3,4-thiadiazole (B1197879) groups have been synthesized to identify lead compounds for developing novel antiproliferative agents. nih.govresearchgate.net These synthetic efforts allow researchers to understand which chemical modifications enhance potency and selectivity for a given biological effect. By systematically altering the substituents on the imidazole ring, it is possible to fine-tune the compound's properties to target specific enzymes or cellular processes, thereby creating valuable tools for biological pathway research. nih.gov

Future Research Directions and Emerging Trends in 1 Methyl 4 Nitro 1h Imidazol 5 Yl Methanol Research

Novel Synthetic Routes for Enhanced Sustainability and Efficiency

The traditional synthesis of nitroimidazole derivatives often involves harsh reagents and generates significant chemical waste. A prominent trend in the field is the development of greener, more sustainable synthetic methodologies. For instance, the N-methylation of 4-nitroimidazole (B12731), a precursor to the title compound, typically uses toxic methylating agents like dimethyl sulfate. nih.gov A more environmentally benign approach that has been developed utilizes methanol (B129727) as the methylating agent with p-toluenesulfonic acid as a catalyst. This method is advantageous due to its simple conditions, ease of operation, and minimal pollution, with water and ammonia (B1221849) gas being the only byproducts. nih.gov

Future research will likely focus on further optimizing these green routes and exploring new catalytic systems. The goal is to enhance yield and efficiency while minimizing environmental impact. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will be central to these efforts.

Exploration of New Derivatization Strategies for Diversified Functionality

The functionalization of the nitroimidazole core is a key strategy for tuning its chemical and physical properties. Research into the derivatization of (1-methyl-4-nitro-1H-imidazol-5-yl)methanol and related compounds is an active area. For example, the synthesis of 5-aryl-1-methyl-4-nitroimidazoles has been achieved through Suzuki coupling reactions, demonstrating the potential for introducing a wide range of substituents at the 5-position. nih.gov These modifications can significantly alter the molecule's electronic properties and, consequently, its reactivity and potential applications.

Future explorations in derivatization will likely target the introduction of novel functional groups to impart specific properties. This could include polymers, conductive materials, or photosensitive moieties, thereby expanding the functional diversity of this class of compounds well beyond their traditional biological applications.

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions

The ability to monitor chemical reactions in real-time is crucial for optimizing reaction conditions, maximizing yields, and ensuring safety. Advanced spectroscopic techniques are increasingly being employed for this purpose. While specific applications to the synthesis of this compound are not yet widely reported, the principles are readily transferable.

Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout a reaction. This allows for a deeper understanding of reaction kinetics and mechanisms. Future research will likely see the integration of these real-time monitoring techniques into the synthesis and derivatization processes of nitroimidazoles, leading to more controlled and efficient chemical manufacturing.

Machine Learning and AI in Predicting Reactivity and Structure-Property Relationships

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can analyze vast datasets to identify patterns and predict the properties and reactivity of molecules. For a compound like this compound, ML models could be trained to predict its reactivity towards different reagents or to forecast the properties of its various derivatives.

This predictive power can significantly accelerate the discovery of new materials and functionalities. Instead of relying solely on trial-and-error laboratory experiments, researchers can use AI to screen large virtual libraries of potential derivatives and identify the most promising candidates for synthesis and testing. This approach saves time, resources, and reduces chemical waste.

Development of this compound Analogues for Non-Biological Applications

While nitroimidazoles have a rich history in medicinal chemistry, there is a growing interest in their non-biological applications. The presence of multiple nitro groups in some imidazole (B134444) derivatives makes them candidates for use as energetic materials. mdpi.com For example, 4,4′,5,5′-tetranitro-2,2′-biimidazole is a high-energy material used in explosive compositions. mdpi.com Research in this area focuses on synthesizing new nitroimidazole-based compounds with high densities and low mechanical sensitivity for enhanced safety and performance. mdpi.com

Another emerging non-biological application for imidazole derivatives is in the field of corrosion inhibition. Certain imidazole-based compounds have been shown to effectively protect metals from corrosion in acidic environments. researchgate.netnih.gov The mechanism involves the adsorption of the imidazole derivative onto the metal surface, forming a protective layer. researchgate.net Future research will likely explore the potential of this compound analogues in these and other materials science applications, such as in the development of novel polymers or electronic materials.

Green Chemistry Approaches in Nitroimidazole Synthesis

The principles of green chemistry are becoming increasingly integral to the synthesis of all chemical compounds, including nitroimidazoles. This involves a holistic approach to chemical process design that minimizes environmental impact and maximizes efficiency. Key aspects include the use of safer solvents, renewable starting materials, and catalytic reactions over stoichiometric ones.

For nitroimidazole synthesis, this could involve exploring solvent-free reaction conditions, utilizing microwave-assisted synthesis to reduce reaction times and energy consumption, and developing recyclable catalysts. The overarching goal is to create synthetic pathways that are not only scientifically elegant but also environmentally responsible.

Data Tables

Table 1: Comparison of Methylating Agents for 4-Nitroimidazole

| Methylating Agent | Catalyst | Byproducts | Environmental Impact |

| Dimethyl sulfate | - | Sulfuric acid | High (toxic reagent) |

| Methanol | p-toluenesulfonic acid | Water, Ammonia gas | Low (green alternative) |

Table 2: Potential Non-Biological Applications of Nitroimidazole Analogues

| Application Area | Key Properties | Example Analogues |

| Energetic Materials | High density, low sensitivity | 4,4′,5,5′-tetranitro-2,2′-biimidazole |

| Corrosion Inhibition | Adsorption on metal surfaces | Various imidazole derivatives |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (1-methyl-4-nitro-1H-imidazol-5-yl)methanol, and how do reaction conditions influence yield and purity?

- Methodology : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, 4-[4-(chloromethyl)phenyl]-1,2-dimethyl-5-nitro-1H-imidazole derivatives can react with carbonyl compounds using tetrakis(dimethylamino)ethylene (TDAE) to form hydroxymethyl-substituted imidazoles .

- Critical Parameters :

- Temperature: Reactions often proceed at 60–80°C to avoid decomposition.

- Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

- Catalysts: TDAE or similar bases facilitate deprotonation and nucleophilic attack.

- Data Table :

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| TDAE-mediated cyclization | 65–75 | >95 | DMF, 70°C, 12h | |

| Nitroimidazole alkylation | 50–60 | 90–95 | Ethanol, reflux, 24h |

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?

- Methodology :

- NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the imidazole ring and hydroxymethyl group .

- IR : Confirm the presence of nitro (-NO₂) and hydroxyl (-OH) groups via stretches at ~1520 cm⁻¹ (NO₂ asymmetric) and 3300–3500 cm⁻¹ (OH), respectively .

- MS : High-resolution ESI-MS in positive ion mode identifies [M+H]⁺ with isotopic patterns matching theoretical values.

Q. What crystallographic methods are suitable for resolving the molecular structure of this compound?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) .

- Critical Steps :

- Crystal growth via slow evaporation in ethanol/water mixtures.

- Data collection at low temperature (90–100 K) to minimize thermal motion .

- Key Metrics :

| Parameter | Typical Value |

|---|---|

| R-factor | <0.05 |

| C-C bond precision | ±0.002 Å |

| Space group | P2₁/c or P-1 |

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodology :

- DFT : Optimize geometry at B3LYP/6-311+G(d,p) level to calculate electrostatic potential surfaces and frontier molecular orbitals .

- Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes in purine metabolism) .

- Case Study : DFT studies on analogous nitroimidazoles show electron-withdrawing nitro groups enhance electrophilicity at C2/C4 positions, guiding functionalization strategies .

Q. What strategies resolve contradictions in reported biological activity data for nitroimidazole derivatives?

- Methodology :

Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., MTT for cytotoxicity).

SAR Studies : Systematically vary substituents (e.g., methyl, nitro positions) to isolate contributions to activity.

Mechanistic Validation : Use knockout cell lines or enzyme inhibition assays to confirm targets (e.g., DNA repair enzymes) .

- Example : Azathioprine, a structurally related compound, exhibits dose-dependent cytotoxicity via purine metabolism inhibition, but conflicting data may arise from variable cell permeability .

Q. How do solvent and pH conditions affect the stability of this compound in aqueous solutions?

- Methodology :

- Kinetic Studies : Monitor degradation via HPLC at λ = 254 nm under varying pH (2–12) and temperatures (25–60°C).

- Degradation Pathways : Nitro group reduction or imidazole ring hydrolysis may dominate in acidic/basic conditions .

- Data Table :

| pH | Half-life (25°C) | Major Degradation Product |

|---|---|---|

| 2 | 48h | 5-Hydroxyimidazole |

| 7 | >1 week | Stable |

| 12 | 12h | Nitroso derivative |

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational geometry predictions?

- Root Cause :

- Crystal Packing Effects : Intermolecular forces (e.g., hydrogen bonds) distort bond angles/lengths vs. gas-phase DFT calculations.

- Thermal Motion : Anisotropic displacement parameters in XRD data may not align with static DFT models .

- Resolution : Use periodic boundary conditions in DFT (e.g., CASTEP) to simulate crystal environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.